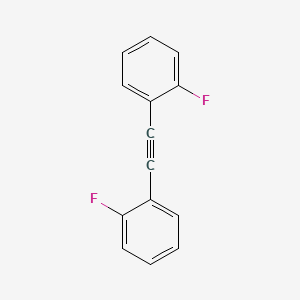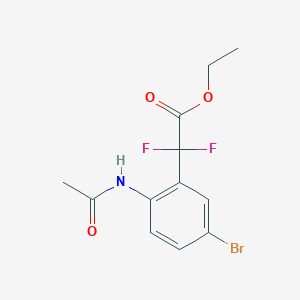
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of difluoroacetates This compound is characterized by the presence of an ethyl ester group, an acetamido group, a bromine atom, and two fluorine atoms attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-acetamidophenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroacetate group.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetic acid.
Oxidation and Reduction: Formation of quinones or amines, respectively.
科学的研究の応用
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the difluoroacetate moiety can participate in various biochemical pathways. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate can be compared with other similar compounds such as:
2-Acetamido-5-bromoisonicotinic acid: Similar in structure but lacks the difluoroacetate group.
2-Acetamido-5-bromophenyl-phenyl-methyl-glycine: Contains a glycine moiety instead of the difluoroacetate group.
Picolinic acid derivatives: Similar in having a pyridine ring but differ in functional groups and substitution patterns.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H12BrF2NO3 |
|---|---|
分子量 |
336.13 g/mol |
IUPAC名 |
ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H12BrF2NO3/c1-3-19-11(18)12(14,15)9-6-8(13)4-5-10(9)16-7(2)17/h4-6H,3H2,1-2H3,(H,16,17) |
InChIキー |
NLTNJDQASIPAPM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Br)NC(=O)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


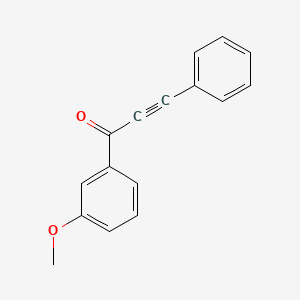
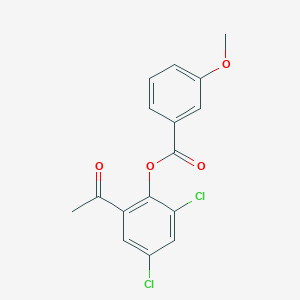

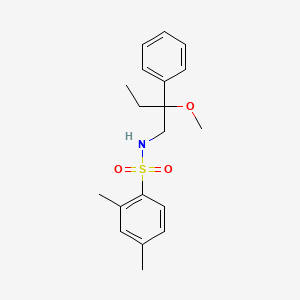
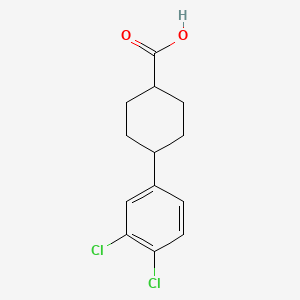
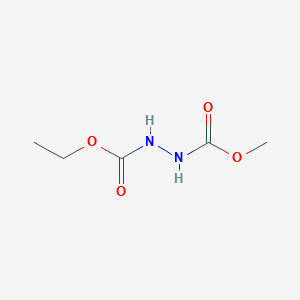
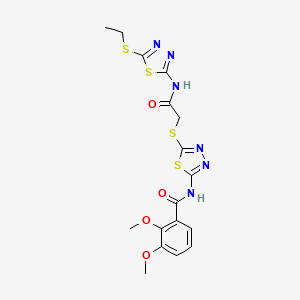
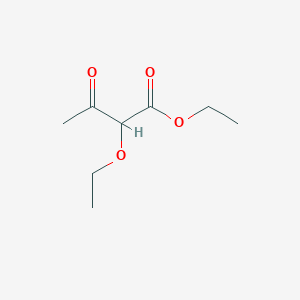
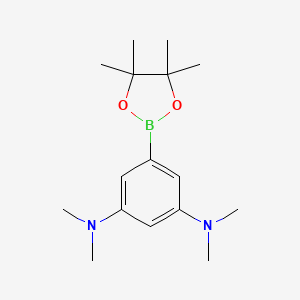

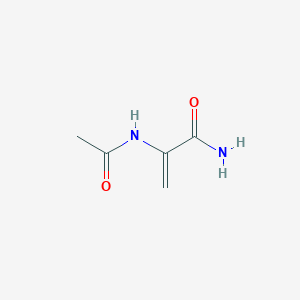
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
